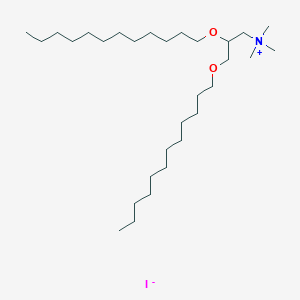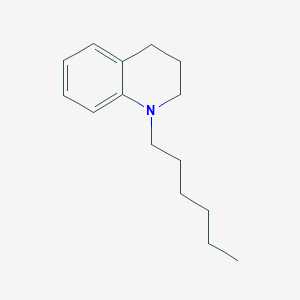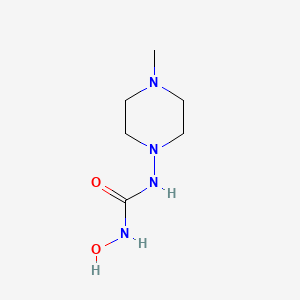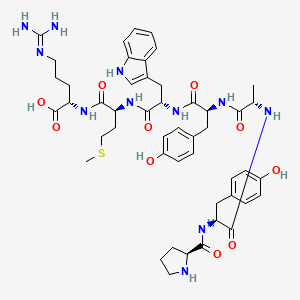![molecular formula C34H46O2 B12583884 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene CAS No. 594838-50-3](/img/structure/B12583884.png)
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is a chemical compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene typically involves the reaction of anthracene with dec-4-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of 2,6-Bis[(dec-4-en-1-yl)oxy]anthracene involves its interaction with specific molecular targets and pathways. In photophysical applications, the compound absorbs light and undergoes electronic transitions, leading to the generation of excited states. These excited states can then participate in various photochemical reactions, such as energy transfer or electron transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Bis(4-methoxyphenyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
2,6-Bis[(dec-4-en-1-yl)oxy]anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Compared to other anthracene derivatives, it exhibits different absorption and emission characteristics, making it suitable for specialized applications in organic electronics and photonics .
Propriétés
Numéro CAS |
594838-50-3 |
|---|---|
Formule moléculaire |
C34H46O2 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
2,6-bis(dec-4-enoxy)anthracene |
InChI |
InChI=1S/C34H46O2/c1-3-5-7-9-11-13-15-17-23-35-33-21-19-29-26-32-28-34(22-20-30(32)25-31(29)27-33)36-24-18-16-14-12-10-8-6-4-2/h11-14,19-22,25-28H,3-10,15-18,23-24H2,1-2H3 |
Clé InChI |
LHOPLAQKUNYZJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCOC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCCCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)


![2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-](/img/structure/B12583814.png)


![2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B12583832.png)

![[4-(Dimethoxymethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B12583848.png)
![4,5-Dibromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12583852.png)




